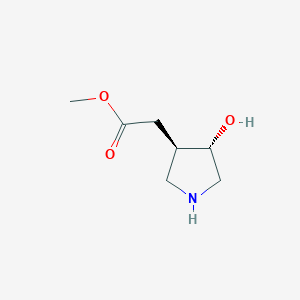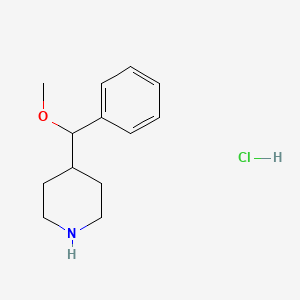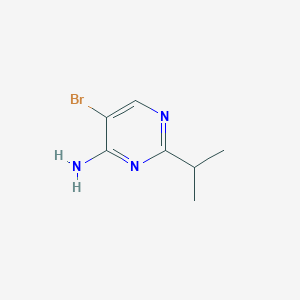
5-Bromo-2-isopropylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-isopropylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom at the 5th position, an isopropyl group at the 2nd position, and an amino group at the 4th position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylpyrimidin-4-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of the isopropyl and amino groups. One common synthetic route includes:
Bromination: Starting with 2-isopropylpyrimidine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, often involving a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield, cost-effectiveness, and safety. Key steps include:
Large-scale bromination: Using industrial-grade bromine or NBS with efficient mixing and temperature control.
Catalytic amination: Employing robust catalysts and continuous flow reactors to ensure high conversion rates and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with arylboronic acids or alkenes.
Major Products
Substituted Pyrimidines: Formed by nucleophilic substitution.
Oxidized/Reduced Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Complex molecules formed via coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-isopropylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-isopropylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyrimidine: Similar but with a chlorine atom instead of an isopropyl group.
5-Bromo-2-methylpyrimidine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
5-Bromo-2-isopropylpyrimidin-4-amine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The isopropyl group provides steric hindrance, influencing the compound’s interaction with other molecules, while the bromine and amino groups offer sites for further functionalization.
Eigenschaften
Molekularformel |
C7H10BrN3 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
5-bromo-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
AIIACFWDSAHKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


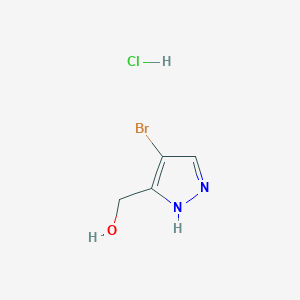
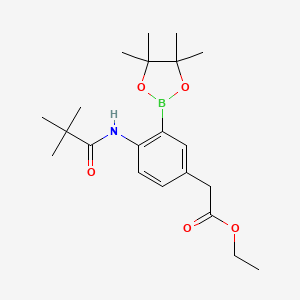
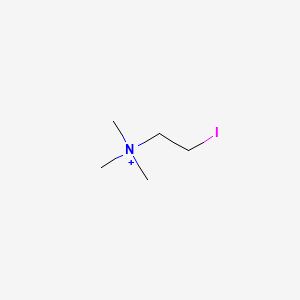
![2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
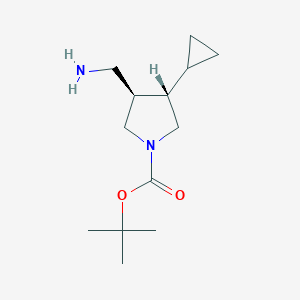
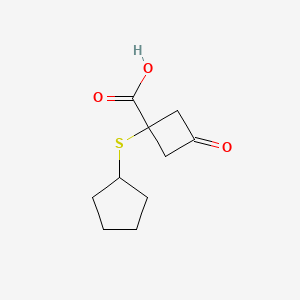
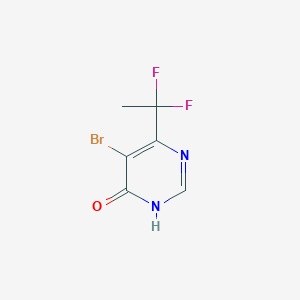
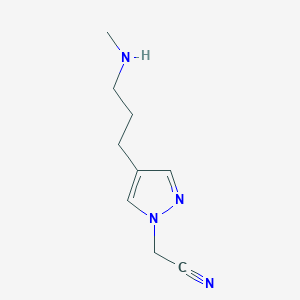

![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
